Product packaging for tert-Butyl (4-aminophenyl)carbamate(Cat. No.:CAS No. 71026-66-9)

tert-Butyl (4-aminophenyl)carbamate

Cat. No.: B153021
CAS No.: 71026-66-9
M. Wt: 208.26 g/mol
InChI Key: WIVYTYZCVWHWSH-UHFFFAOYSA-N
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Description

tert-Butyl (4-aminophenyl)carbamate (CAS 71026-66-9) is a versatile chemical building block valued in advanced organic synthesis and pharmaceutical research. This compound features a phenyl ring substituted with both a free aromatic amine group and a tert-butoxycarbonyl (Boc)-protected amine group . The Boc group serves as a temporary protecting group, which can be selectively removed under mild acidic conditions to reveal the primary amine, allowing for sequential functionalization and the construction of complex molecules such as Active Pharmaceutical Ingredients (APIs) . The free aniline moiety is nucleophilic and can undergo various reactions typical of aromatic amines, including acylation, alkylation, and diazotization . Its structure also makes it an excellent precursor for synthesizing complex heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science . The carbamate group is known for its good chemical and proteolytic stability and its resemblance to a peptide bond, making it a valuable amide or peptidomimetic in drug design to improve metabolic stability and bioavailability . This product is intended for research applications only and is not for diagnostic or therapeutic use. It should be stored in a cool, dark, and dry place .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2 B153021 tert-Butyl (4-aminophenyl)carbamate CAS No. 71026-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-aminophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVYTYZCVWHWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90991332
Record name tert-Butyl (4-aminophenyl)carbamate
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Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71026-66-9
Record name tert-Butyl (4-aminophenyl)carbamate
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Record name tert-Butyl (4-aminophenyl)carbamate
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Record name tert-Butyl (4-aminophenyl)carbamate
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Record name tert-butyl (4-aminophenyl)carbamate
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Synthetic Methodologies and Advanced Synthesis Strategies

Classical and Modern Synthetic Routes to tert-Butyl (4-aminophenyl)carbamate

The synthesis of this compound, a key intermediate in various chemical industries, is achievable through several established and modern methodologies. These routes primarily focus on the selective introduction of the tert-butoxycarbonyl (Boc) protecting group onto one of the amino functionalities of p-phenylenediamine (B122844).

Formation of Carbamate (B1207046) via Direct Reaction Methods

The most direct and widely utilized method for the synthesis of this compound involves the reaction of p-phenylenediamine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. lookchem.com This reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The presence of a base, like triethylamine, can be employed to facilitate the reaction. researchgate.net The key to this synthesis is the controlled addition of (Boc)₂O to achieve mono-substitution, as the addition of excess reagent can lead to the formation of the di-substituted product.

Another direct approach involves the reduction of tert-butyl (4-nitrophenyl)carbamate. This method proceeds in two steps: first, the nitration of a suitable precursor followed by the introduction of the Boc group, and second, the reduction of the nitro group to an amine. A common reducing system for this transformation is hydrogen gas with a palladium on activated carbon (Pd/C) catalyst in a solvent like ethyl acetate (B1210297). lookchem.com

Palladium-Catalyzed Synthetic Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, offering an alternative route to N-aryl carbamates. organic-chemistry.org The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, allows for the coupling of aryl halides with amines. wikipedia.org In the context of this compound synthesis, this could involve the coupling of an appropriately substituted aryl halide with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection.

More specifically, a palladium-catalyzed approach can be employed to couple aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.org This process generates an aryl isocyanate in situ, which is then trapped by the alcohol to form the carbamate. organic-chemistry.org For the synthesis of this compound, tert-butanol (B103910) would be the alcohol of choice. organic-chemistry.org The reaction often utilizes ligands such as X-Phos to facilitate the catalytic cycle. beilstein-journals.org

Chemoselective N-Boc Protection Strategies

The primary challenge in synthesizing this compound lies in achieving selective protection of one amino group in the presence of the other. Several strategies have been developed to address this chemoselectivity issue. One common method involves the use of a limiting amount of the Boc-anhydride reagent. By carefully controlling the stoichiometry, the formation of the mono-protected product can be favored.

Another strategy involves a two-step process where one of the amino groups is first protected with a different, more labile protecting group. After the introduction of the Boc group at the other amino position, the initial protecting group is selectively removed. However, more direct and efficient one-pot procedures are often preferred. For instance, the use of specific catalysts or reaction conditions can enhance the selectivity of the N-Boc protection. A facile method for the mono-BOC protection of diamines has been developed involving the sequential addition of one molar equivalent of HCl followed by one molar equivalent of (BOC)₂O and subsequent neutralization. researchgate.net

Environmentally Benign Synthetic Protocols

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods. For the synthesis of this compound, this includes the use of less toxic solvents and reagents. For example, replacing hazardous solvents like dichloromethane with greener alternatives such as ethyl acetate can significantly reduce the environmental impact. google.com

Furthermore, catalytic methods are inherently greener as they reduce the amount of reagents required. The use of heterogeneous catalysts, which can be easily recovered and reused, is a key aspect of green chemistry. researchgate.net For instance, Amberlyst-15, a solid acid catalyst, has been used for the chemoselective N-Boc protection of amines. researchgate.net Additionally, methods that proceed in water or under solvent-free conditions are highly desirable. researchgate.net The development of one-pot reactions that minimize workup and purification steps also contributes to a more sustainable process. researchgate.net

Innovative Synthetic Transformations Involving the tert-Butyl Carbamate Moiety

The tert-butyl carbamate group in this compound not only serves as a protecting group but also influences the reactivity of the molecule, enabling a variety of innovative synthetic transformations.

Cross-Coupling Reactions

The free amino group in this compound is a versatile handle for further functionalization through cross-coupling reactions. The two most prominent examples are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

The Suzuki-Miyaura coupling reaction allows for the formation of carbon-carbon bonds by reacting the amine with an organoboron compound in the presence of a palladium catalyst. mdpi.comnih.gov This reaction is highly versatile and tolerant of a wide range of functional groups. For instance, this compound can be coupled with various aryl or vinyl boronic acids or esters to introduce new substituents onto the aromatic ring. mdpi.comresearchgate.net The reaction conditions typically involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate, a base like potassium carbonate, and a suitable solvent system, often a mixture of an organic solvent and water. mdpi.comnih.gov

The Buchwald-Hartwig amination provides a powerful method for forming carbon-nitrogen bonds. wikipedia.orgmdpi.com In the context of this compound, the free amino group can react with aryl halides or triflates to form diarylamines. This reaction is catalyzed by a palladium complex, often in the presence of a sterically hindered phosphine (B1218219) ligand and a strong base such as sodium tert-butoxide. beilstein-journals.orgnih.gov This transformation is crucial for the synthesis of complex molecules containing the N,N'-diaryl-p-phenylenediamine scaffold.

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide array of more complex molecular architectures for applications in materials science and pharmaceuticals. mdpi.commdpi.com

Condensation and Amidation Reactions

The primary amino group of this compound is a key functional handle for condensation and amidation reactions, allowing for the straightforward synthesis of a wide array of derivatives.

Amidation of the free amino group can be readily achieved by reacting it with carboxylic acids or their activated derivatives, such as acyl chlorides. A highly relevant study details the synthesis of a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives through the amidation of the constitutional isomer, tert-butyl (2-aminophenyl)carbamate. nih.gov This methodology is directly applicable to the 4-amino isomer. In this approach, various substituted carboxylic acids are coupled with the aminophenylcarbamate using a combination of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as a carboxylate activator and 1-hydroxybenzotriazole (B26582) (HOBt) as an additive. nih.gov The reactions are typically carried out at room temperature in the presence of a base like diisopropylethylamine (DIPEA) and afford the corresponding amides in moderate to good yields. nih.gov This method is particularly advantageous as the byproducts generated from the EDCI/HOBt coupling reagents are water-soluble, facilitating purification of the final product. nih.gov

Table 2: Synthesis of Amide Derivatives from tert-Butyl (2-aminophenyl)carbamate nih.gov

Carboxylic AcidCoupling ReagentsBaseProductYield
4-Fluorobenzoic acidEDCI, HOBtDIPEAtert-Butyl 2-(4-fluorobenzamido)phenylcarbamate74%
4-(1H-indol-2-yl)butanoic acidEDCI, HOBtDIPEAtert-Butyl 2-(4-(1H-indol-2-yl)butanamido)phenylcarbamate75.7%

Synthesis of Substituted Carbamate Derivatives

The carbamate functionality in this compound can also be a site for further chemical modification, leading to the synthesis of more complex substituted derivatives, such as ureas and N-substituted carbamates.

A direct and efficient method for converting carbamates into ureas involves the use of aluminum amide complexes. rsc.org This transformation allows for the synthesis of bi-, tri-, and even tetra-substituted ureas by reacting a carbamate-protected amine with a primary or secondary amine in the presence of trimethylaluminum. rsc.org This approach is notable because it bypasses the need for sensitive isocyanate intermediates. An important aspect of this methodology is the observed selectivity, where methyl and benzyl (B1604629) carbamates react preferentially in the presence of tert-butyl carbamates, highlighting the stability of the Boc group under these conditions. rsc.org

Furthermore, palladium-catalyzed cross-coupling reactions can be employed to synthesize N-aryl carbamates. This involves the coupling of a primary carbamate with an aryl halide. While this transformation has been explored, the stability of the resulting N-aryl carbamate products can be a concern, sometimes complicating their isolation and purification. rsc.org

Role As a Protecting Group in Multistep Organic Synthesis

Strategic Utility of the tert-Butyloxycarbonyl (Boc) Group for Amines

The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group extensively used for amines in organic synthesis, especially in peptide synthesis. chemistrysteps.comnumberanalytics.com Its widespread application stems from a favorable combination of stability and reactivity. The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com

The strategic advantages of using the Boc group to protect amines are numerous:

Stability : The Boc group is robust and stable under a variety of reaction conditions, including exposure to most nucleophiles and bases. researchgate.netorganic-chemistry.org It is also resistant to catalytic hydrogenation, a common method for removing other protecting groups like the carboxybenzyl (Cbz) group. researchgate.netnih.gov

Ease of Introduction : The protection of amines with the Boc group is generally a straightforward process, often accomplished using di-tert-butyl dicarbonate (Boc₂O) under basic or even neutral conditions. numberanalytics.comcommonorganicchemistry.com

Mild Deprotection : A key advantage of the Boc group is its facile removal under mild acidic conditions. This allows for the selective deprotection of the amine in the presence of other sensitive functional groups.

Orthogonal Protection Schemes : The stability of the Boc group to basic conditions allows for its use in conjunction with base-labile protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, in complex syntheses requiring multiple, selective deprotection steps. organic-chemistry.org

Improved Solubility and Crystallinity : The introduction of a Boc group can sometimes enhance the solubility of a molecule in organic solvents and may facilitate crystallization, aiding in purification.

The utility of the Boc group is central to the role of tert-Butyl (4-aminophenyl)carbamate in synthesis. This compound provides a p-phenylenediamine (B122844) scaffold where one of the amino groups is pre-protected, allowing for selective reactions at the free aniline (B41778) position.

Deprotection Strategies for tert-Butyl Carbamates

The most common method for cleaving a tert-butyl carbamate (B1207046) is through the use of strong acids. researchgate.net The mechanism involves the protonation of the carbonyl oxygen, which leads to the formation of a resonance-stabilized cation. chemistrysteps.com This is followed by the elimination of a stable tert-butyl cation, which then typically loses a proton to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. chemistrysteps.com

A variety of acids can be employed for this purpose, with the choice often dictated by the sensitivity of the substrate to acidic conditions.

Acid ReagentTypical ConditionsNotes
Trifluoroacetic acid (TFA)Neat or in a solvent like dichloromethane (B109758) (DCM)A very common and effective reagent for Boc deprotection. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com
Hydrochloric acid (HCl)In a solvent such as methanol (B129727), dioxane, or ethyl acetate (B1210297)Another widely used method, often with the HCl introduced as a gas or from a solution. wikipedia.org
Perchloric acid (HClO₄)Adsorbed on silica (B1680970) gelOffers a heterogeneous and reusable catalytic system. organic-chemistry.org
Aluminum chloride (AlCl₃)Can be used for selective cleavage of N-Boc groups in the presence of other protecting groups. wikipedia.org

This table provides a summary of common acid-mediated deprotection methods for the Boc group.

It is important to note that the formation of the tert-butyl cation during deprotection can sometimes lead to side reactions, such as the alkylation of nucleophilic functional groups within the molecule. To mitigate this, "scavengers" like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the carbocation. wikipedia.org

While strong acids are effective, they are not always compatible with sensitive substrates. This has led to the development of milder and more selective methods for Boc group removal.

One such method involves the use of trimethylsilyl (B98337) iodide (TMSI) followed by treatment with methanol. wikipedia.org This sequential process avoids strongly acidic conditions and can be advantageous when other acid-labile groups are present. The mechanism involves the silylation of the carbonyl oxygen, followed by the elimination of tert-butyl iodide. The resulting silyl (B83357) carbamate is then methanolyzed to the unstable carbamic acid, which decarboxylates to the free amine. wikipedia.org

The tert-butoxythiocarbonyl (Botc) group, a sulfur-containing analog of the Boc group, has been shown to be more acid-labile than the Boc group. acs.org This allows for its selective removal in the presence of a Boc group using trifluoroacetic acid. acs.org Additionally, the Botc group can be cleaved under thermal conditions, offering another orthogonal deprotection strategy. acs.org

In addition to stoichiometric reagents, catalytic methods for Boc deprotection have also been explored. These approaches can offer advantages in terms of efficiency and milder reaction conditions. For example, perchloric acid adsorbed on silica gel (HClO₄–SiO₂) has been shown to be a highly efficient and reusable catalyst for the chemoselective N-tert-butoxycarbonylation of amines, and by extension, can be considered for deprotection under certain conditions. organic-chemistry.org

The development of catalytic deprotection methods is an active area of research, with the goal of providing even more gentle and selective ways to cleave the Boc protecting group, further enhancing its utility in modern organic synthesis.

Derivatization and Functionalization for Advanced Molecular Architectures

Synthesis of Novel tert-Butyl (4-aminophenyl)carbamate Derivatives

The synthesis of derivatives from this compound is a key area of research. One notable method involves the reaction of tert-butyl(2-nitrophenyl)carbamate with hydrazine (B178648) hydrate (B1144303) and ferric chloride in methanol (B129727) to produce tert-butyl(2-aminophenyl)carbamate in high yields. nih.gov This reaction is monitored by thin-layer chromatography and involves refluxing for three hours. nih.gov The resulting product is then purified using column chromatography. nih.gov

Another approach to creating derivatives is through a modified Curtius rearrangement. This method allows for the preparation of tert-butyl carbamates from corresponding carboxylic acids. The process involves the formation of acyl azides, which then rearrange to form carbamates. nih.gov This has been successfully applied to both aliphatic and aromatic carboxylic acids. nih.gov

Below is a table of various tert-Butyl carbamate (B1207046) derivatives and their respective details:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound71026-66-9C11H16N2O2208.26
tert-Butyl (2-aminophenyl)carbamate146651-75-4C11H16N2O2208.26
tert-Butyl (4-(4-aminophenyl)butyl)carbamate742102-26-7C15H24N2O2264.36
tert-Butyl N-[6-(4-aminophenyl)hexyl]carbamate2358710-30-0C17H28N2O2292.42
tert-Butyl (4-aminocyclohexyl)carbamate195314-59-1C11H22N2O2214.30
tert-Butyl (10-aminodecyl)carbamate216961-61-4C15H32N2O2272.43
tert-Butyl N-(4-aminophenyl)-N-[(tert-butoxy)carbonyl]carbamate883554-90-3C16H24N2O4308.37

Exploration of Structure-Reactivity Relationships in Derivatives

The structure of this compound derivatives significantly influences their reactivity. For instance, the presence of the Boc-protecting group on one of the amino groups allows for selective reactions at the unprotected amine. The electronic properties of the phenyl ring also play a crucial role.

In the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives, the initial step involves the protection of one amino group of p-phenylenediamine (B122844) with a Boc group. The remaining free amino group is then available for subsequent reactions. This selective protection is fundamental to controlling the final structure of the derivative. nih.gov

Applications in Heterocyclic Compound Synthesis

This compound is a valuable precursor in the synthesis of various heterocyclic compounds. Its bifunctional nature allows it to participate in cyclization reactions to form rings containing nitrogen and other heteroatoms. For example, it can be used in the synthesis of benzimidazoles and other fused heterocyclic systems. The Boc-protected amine can be deprotected under acidic conditions to reveal a reactive amine, which can then undergo further transformations.

Integration into Polymer Chemistry and Material Science

The versatility of this compound extends into the realm of polymer chemistry and material science, where it serves as a crucial building block.

While direct search results for the use of this compound in COF synthesis are limited, its structural motifs are highly relevant. As a diamine, it can serve as a linker molecule in the formation of porous, crystalline COFs. The Boc-protecting group offers a strategic advantage, allowing for controlled polymerization and the potential for post-synthetic modification by deprotecting the amine and introducing other functional groups.

This compound and its derivatives are utilized as monomers in the synthesis of various polymers. The presence of two reactive sites (the free amine and the potentially deprotected Boc-amine) allows for the formation of linear or cross-linked polymers. For instance, derivatives like tert-Butyl (4-aminocyclohexyl)carbamate are used as building blocks in polymer synthesis. sigmaaldrich.com The ability to deprotect the Boc group provides a handle for further functionalization of the resulting polymer, enabling the creation of materials with tailored properties.

Medicinal Chemistry and Biological Activity of Derivatives

Development of Pharmaceutical Compounds Utilizing tert-Butyl (4-aminophenyl)carbamate Derivatives

The strategic use of this compound as a precursor has led to the synthesis of complex molecules with significant applications in pharmacology and materials science. The tert-butoxycarbonyl (Boc) protecting group on one of the amine functions allows for regioselective reactions on the free amino group, which is a key step in the elaboration of more complex structures.

This compound is a key reactant in the synthesis of bestatin-derived hydroxamic acids, which are recognized as potent pan-histone deacetylase (HDAC) inhibitors. sigmaaldrich.comsigmaaldrich.com HDAC inhibitors represent a significant class of therapeutic agents, particularly in oncology. nih.gov Furthermore, this carbamate (B1207046) derivative is utilized as a starting material for creating covalent organic frameworks, which have applications such as proton exchange membranes in fuel cells. sigmaaldrich.comsigmaaldrich.com Its utility also extends to the preparation of perylene (B46583) monoimide-based dyes for potential use in dye-sensitized solar cells. sigmaaldrich.comsigmaaldrich.com

In a different synthetic approach, the core structure of this compound is incorporated into more elaborate molecules. For instance, it is a precursor in the synthesis of novel benzimidazoles, which are being investigated for their potential as anti-tubercular agents. The synthesis of amide derivatives is a common strategy, where the free amine is coupled with various carboxylic acids to produce a library of compounds for biological screening. nih.gov

Investigation of Biological Activities

Derivatives of this compound have been investigated for a range of biological activities, demonstrating the versatility of this chemical scaffold in drug discovery.

While direct studies on the anti-inflammatory properties of this compound derivatives are emerging, significant research has been conducted on its positional isomer, tert-butyl (2-aminophenyl)carbamate. A series of tert-butyl 2-(substituted benzamido)phenylcarbamate analogues were synthesized and evaluated for their in vivo anti-inflammatory activity. nih.gov Several of these derivatives exhibited promising anti-inflammatory effects, with some showing activity comparable to the standard drug, indomethacin. nih.gov The study highlighted that the presence of certain substituents on the benzamido phenyl ring played a crucial role in the observed activity. nih.gov

Table 1: Anti-inflammatory Activity of Selected tert-Butyl 2-(substituted benzamido)phenylcarbamate Derivatives
Compound IDSubstituentInhibition of Paw Edema (%)
4a 4-Fluoro54.130
4i Indole (B1671886)54.239
4j Pyrazole39.021
IndomethacinStandard55.100

Data sourced from a study on tert-butyl (2-aminophenyl)carbamate derivatives, positional isomers of the subject of this article. nih.gov

The development of antitumor agents from this compound is an active area of research. A significant application of this compound is as a reactant in the synthesis of bestatin-derived hydroxamic acids, which function as potent pan-HDAC inhibitors. sigmaaldrich.comsigmaaldrich.com HDAC inhibitors are a class of anticancer agents that can interfere with the growth of tumor cells by modulating gene expression. nih.govnih.gov They can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.govnih.gov

Furthermore, diarylthiourea derivatives, which can be synthesized from diamine precursors like p-phenylenediamine (B122844) (the deprotected form of this compound), have demonstrated significant anticancer activity. nih.gov These compounds have been shown to inhibit the proliferation of various cancer cell lines and can target molecular pathways involved in cancer progression. nih.gov For example, a novel N,N′-diarylthiourea derivative has been shown to be effective against breast cancer cells, inducing apoptosis and inhibiting cell proliferation. nih.gov

The structural framework of this compound has been explored for developing compounds with antimicrobial and anticonvulsant activities.

Antimicrobial Potential: Research into related structures suggests potential antimicrobial applications. For example, a series of new bis-sulfonamide and carbamate derivatives of bis-(4-aminophenyl)methane were synthesized and showed good antimicrobial activity. researchgate.net This indicates that the bis-(4-aminophenyl) motif, which is related to the core of the title compound, can be a viable scaffold for developing new antimicrobial agents. researchgate.net Additionally, various N-phenethylbenzamide derivatives have demonstrated potential antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Anticonvulsant Potential: While direct derivatization of this compound for anticonvulsant activity is not widely reported, numerous studies on structurally related N-phenylamide and N-phenylamino derivatives have shown significant anticonvulsant properties. nih.govmdpi.comnih.govmdpi.comnih.govsemanticscholar.org For instance, a series of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones were synthesized and evaluated, with the majority showing effectiveness in maximal electroshock (MES) and/or pentylenetetrazole (scPTZ) induced seizure models. nih.gov This body of research on related anilide structures provides a strong rationale for exploring derivatives of this compound as potential anticonvulsant candidates.

Table 2: Anticonvulsant Activity of a Selected N-phenylamino Derivative
CompoundTestED₅₀ (mg/kg)Protective Index (PI)
Compound 15 (N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione) MES69.897.15

Data represents a structurally related compound, not a direct derivative of this compound. nih.gov

Mechanism of Action and Biological Target Interactions

The diverse biological activities of this compound derivatives are a result of their interaction with various biological targets, most notably enzymes.

A primary mechanism through which derivatives of this compound exert their therapeutic effects is through the modulation of enzyme activity. As previously mentioned, a key application of this compound is in the synthesis of potent pan-histone deacetylase (HDAC) inhibitors. sigmaaldrich.comsigmaaldrich.com HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. nih.govnih.gov Inhibition of HDACs leads to hyperacetylation of histones, which in turn alters chromatin structure and gene transcription, leading to anticancer effects. nih.gov The development of HDAC inhibitors as anticancer therapeutics is a well-established strategy. nih.govnih.gov

Furthermore, docking studies on the isomeric tert-butyl 2-(substituted benzamido)phenylcarbamates have suggested that their anti-inflammatory effects may be due to the inhibition of cyclooxygenase-2 (COX-2). nih.gov COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. nih.gov By inhibiting COX-2, these compounds can reduce inflammation and pain. nih.gov This suggests that derivatives of this compound may also have the potential to act as COX-2 inhibitors.

Cellular Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives are precursors to compounds that target critical cellular signaling pathways involved in diseases like cancer. A prominent example is the synthesis of Omisertinib (also known as AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). researchgate.netcaymanchem.com A key intermediate in the synthesis of Omisertinib is tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. researchgate.netatlantis-press.comatlantis-press.com

Omisertinib is designed to potently and irreversibly inhibit EGFR mutations, including the T790M resistance mutation, which often arises after treatment with earlier-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). researchgate.netcaymanchem.com The EGFR signaling pathway is a complex cascade that, when activated, leads to cell proliferation, survival, and migration. By inhibiting the tyrosine kinase activity of the EGFR, Omisertinib effectively blocks these downstream signals, leading to the regression of tumors that are dependent on this pathway. caymanchem.com The synthesis of this targeted therapy relies on the specific chemical structure provided by its carbamate intermediate, demonstrating the indirect but crucial role of tert-butyl carbamate derivatives in modulating cellular signaling in oncology. researchgate.netatlantis-press.com

Role as Intermediates in Specific Drug Syntheses

The protected aniline (B41778) functionality of this compound makes it a valuable building block in the multi-step synthesis of various pharmaceuticals. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other sites of a molecule before revealing the aniline amine group at a later, strategic stage of the synthesis.

Nintedanib Intermediates

Nintedanib is a small molecule tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. researchgate.net It functions by inhibiting multiple signaling pathways involved in angiogenesis and fibrosis, primarily targeting vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). researchgate.net

The synthesis of Nintedanib involves the coupling of two key fragments. One of these core building blocks is an amine derivative, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. researchgate.netgoogle.com The synthesis of this specific acetamide (B32628) intermediate utilizes a (4-aminophenyl) moiety, which is derived from precursors like this compound. The Boc group serves to protect the aniline nitrogen, allowing for the construction of the complex side chain before its removal to enable the final coupling reaction with the other key intermediate, an indolinone derivative, to form the Nintedanib molecule. researchgate.netgoogle.com

Table 1: Nintedanib and Key Intermediate

Compound NameRole in Synthesis
NintedanibFinal Drug Product
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamideKey amine intermediate coupled to form Nintedanib researchgate.netgoogle.com

Niraparib Intermediates

Niraparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian and other cancers. PARP inhibitors work by blocking a key enzyme involved in DNA damage repair, leading to the death of cancer cells that have existing defects in other repair pathways.

The synthesis of Niraparib utilizes a chiral piperidine (B6355638) intermediate, specifically the (S)-isomer of tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. google.comgoogle.com This intermediate contains the crucial Boc-protected aminophenyl structure. The manufacturing process involves preparing 5-(4-aminophenyl)piperidin-2-one, followed by protection of the piperidine nitrogen with a Boc group to yield the carbamate intermediate. google.comgoogle.com This protection strategy is essential for controlling the subsequent chemical transformations required to construct the final indazole-based structure of Niraparib. The Boc group is later removed under acidic conditions to yield the free amine necessary for the final steps of the synthesis. google.comgoogle.com

Table 2: Niraparib and Key Intermediate

Compound NameRole in Synthesis
NiraparibFinal Drug Product
tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylateKey Boc-protected intermediate google.comgoogle.com

Other Pharmaceutical Intermediates

The utility of this compound and its structural motifs extends to the synthesis of other modern therapeutics. As previously mentioned, a derivative serves as a critical intermediate in the production of the EGFR inhibitor Omisertinib.

Omisertinib (AZD9291) Intermediate : The synthesis of Omisertinib, a treatment for EGFR-mutated non-small cell lung cancer, depends on the intermediate tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. atlantis-press.comatlantis-press.com This compound is prepared from 4-fluoro-2-methoxy-5-nitroaniline (B580436) through a sequence of acylation (protection with a Boc group), nucleophilic substitution, and reduction. researchgate.netatlantis-press.com The resulting complex aniline is then coupled with a pyrimidine (B1678525) moiety to form the final drug. caymanchem.com

Table 3: Omisertinib and Key Intermediate

Compound NameRole in Synthesis
Omisertinib (AZD9291)Final Drug Product
tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamateKey Boc-protected intermediate for Omisertinib atlantis-press.comatlantis-press.com

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of tert-butyl (4-aminophenyl)carbamate, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of this compound exhibits characteristic signals that confirm its structure. thieme-connect.comrsc.org The nine chemically equivalent protons of the tert-butyl group appear as a sharp singlet at approximately 1.50 ppm. rsc.org The aromatic protons on the phenyl ring typically present as two doublets. The two protons ortho to the carbamate (B1207046) group (H-2 and H-6) resonate at around 7.13 ppm, while the two protons ortho to the amino group (H-3 and H-5) appear at about 6.64 ppm. rsc.org A broad singlet corresponding to the carbamate N-H proton is observed around 6.30 ppm, and the two protons of the primary amino group appear as a broad singlet at approximately 3.20 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon framework. The carbons of the tert-butyl group show a signal at approximately 28.4 ppm, and the quaternary carbon of the tert-butyl group resonates around 80.0 ppm. rsc.org The aromatic carbons display distinct signals, with the carbons attached to the nitrogen atoms appearing at different chemical shifts due to the different electronic effects of the amino and carbamate groups. The carbon bearing the carbamate group is typically found around 153.3 ppm, while the carbon attached to the amino group is at about 142.4 ppm. rsc.org The other aromatic carbons appear in the range of 115.6 to 129.7 ppm. rsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
tert-Butyl (9H, s)1.50 rsc.org28.40 rsc.org
Aromatic CH (2H, d)7.13 rsc.org120.91 rsc.org
Aromatic CH (2H, d)6.64 rsc.org115.62 rsc.org
NH (1H, bs)6.30 rsc.org-
NH₂ (2H, bs)3.20 rsc.org-
Quaternary C (tert-butyl)-80.01 rsc.org
Aromatic C-NHBoc-129.71 rsc.org
Aromatic C-NH₂-142.38 rsc.org
Aromatic C=O-153.34 rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The N-H stretching vibrations of the primary amino group and the secondary amide (carbamate) group are prominent features. Typically, two distinct bands are observed in the region of 3300-3500 cm⁻¹ for the asymmetric and symmetric stretching of the primary amine. tandfonline.com A band around 3364 cm⁻¹ can be attributed to the N-H stretch of the carbamate. thieme-connect.com

The carbonyl (C=O) stretching vibration of the carbamate group gives rise to a strong absorption band around 1690-1720 cm⁻¹. thieme-connect.comsmolecule.com The presence of this band is a key indicator of the Boc-protecting group. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region, confirming the presence of the phenyl ring. thieme-connect.com Additionally, C-N stretching vibrations and out-of-plane bending vibrations for the substituted benzene (B151609) ring can be identified in the fingerprint region of the spectrum.

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Absorption Range (cm⁻¹)
N-H (Amine)Stretching3300-3500 tandfonline.com
N-H (Carbamate)Stretching~3364 thieme-connect.com
C=O (Carbamate)Stretching1690-1720 thieme-connect.comsmolecule.com
C=C (Aromatic)Stretching1600-1450 thieme-connect.com

Mass Spectrometry for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, further confirming its structure. The molecular formula of this compound is C₁₁H₁₆N₂O₂, with a calculated molecular weight of approximately 208.26 g/mol . nih.gov

In high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is often observed. For this compound, the calculated m/z for [C₁₁H₁₇N₂O₂]⁺ is 209.1285. thieme-connect.com The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for Boc-protected amines include the loss of the tert-butyl group (a loss of 57 Da) or the entire Boc group (a loss of 100 Da). smolecule.com

Table 3: Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺209.1285 thieme-connect.com209.1292 thieme-connect.com

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction would provide accurate bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of its molecular geometry. rsc.org Powder X-ray diffraction (PXRD) can be used to characterize the bulk crystalline form of the material. tandfonline.com

Polymorphism, the ability of a compound to exist in more than one crystalline form, can have significant implications for the physical properties of a material. While specific polymorphism studies on this compound are not extensively detailed in the provided context, X-ray diffraction is the primary technique used to identify and characterize different polymorphs. tandfonline.com The crystal packing of this compound would be influenced by intermolecular hydrogen bonding involving the amino and carbamate groups, as well as van der Waals interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. The aromatic phenyl ring and the carbamate chromophore are the main contributors to the UV-Vis spectrum.

The substituted benzene ring typically exhibits characteristic absorption maxima in the UV region, often between 250-280 nm. smolecule.com The electronic transitions are influenced by the electron-donating amino group and the electron-withdrawing carbamate group attached to the phenyl ring. These substituents can cause a shift in the absorption maxima (bathochromic or hypsochromic shift) and a change in the molar absorptivity. The solubility of the compound can be confirmed up to certain concentrations using UV-Vis spectroscopy. nih.gov

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of carbamate (B1207046) derivatives. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties. researchgate.net

By solving the Schrödinger equation for the molecule, researchers can determine various electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Furthermore, these calculations can map the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other reagents and biological targets. The delocalization of nonbonded electrons on the carbamate nitrogen into the carbonyl group creates a specific electronic environment that influences its hydrogen bonding capabilities and conformational preferences. acs.org

Table 1: Key Quantum Chemical Descriptors and Their Significance

DescriptorSignificance
HOMO Energy Indicates the energy of the highest energy electrons; related to the molecule's capacity as an electron donor.
LUMO Energy Indicates the energy of the lowest energy unoccupied orbitals; related to the molecule's capacity as an electron acceptor.
HOMO-LUMO Gap The energy difference between HOMO and LUMO; a smaller gap often implies higher chemical reactivity.
Electrostatic Potential Maps the charge distribution on the molecular surface, identifying sites for electrophilic and nucleophilic attack.
Dipole Moment Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

These computational tools allow for the analysis of how different substituents on the phenyl ring would alter the electronic properties and, consequently, the reactivity of the entire molecule.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of tert-butyl phenylcarbamate, might interact with a biological target, typically a protein or enzyme.

In one study, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were synthesized and evaluated for anti-inflammatory activity. nih.govresearchgate.net To understand the mechanism of action, molecular docking studies were performed against the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. The process involved:

Preparation of the Receptor: The 3D structure of the COX-2 enzyme was obtained, and a binding grid was generated around its active site.

Ligand Preparation: The 3D structures of the synthesized carbamate derivatives were generated and optimized to find their low-energy conformations.

Docking Simulation: The prepared ligands were then "docked" into the active site of the receptor using specialized software. The program calculated the most likely binding poses and assigned a docking score, which estimates the binding affinity.

The results of these docking studies helped to rationalize the experimental observations, showing how the most active compounds fit snugly into the enzyme's active site and formed key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues. researchgate.net

Table 2: Example of Molecular Docking Results for Phenylcarbamate Derivatives against COX-2

CompoundSubstituentDocking Score (kcal/mol)Key Interacting Residues
4a 4-Fluoro-10.5Arg120, Tyr355, Ser530
4i Indole (B1671886)-11.2Arg120, Tyr385, Ser530
4e 4-Nitro-8.9Tyr355, Ser530
Indomethacin (Standard)-9.8Arg120, Tyr355, Val523

Note: Data is illustrative based on findings reported in the literature. nih.govresearchgate.net

Molecular dynamics (MD) simulations can further complement docking studies by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and the dynamics of the interactions.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing a series of structurally related compounds and evaluating their biological activity to identify the chemical features responsible for their effects.

For derivatives of tert-butyl phenylcarbamate, SAR studies have provided crucial insights into their anti-inflammatory potential. nih.gov By systematically modifying the substituent on the benzamido portion of the molecule, researchers could correlate specific structural changes with increases or decreases in activity. nih.gov

Key findings from an SAR study on anti-inflammatory phenylcarbamate derivatives include:

Electron-withdrawing vs. Electron-donating groups: The presence of a highly electronegative fluorine atom on the phenyl ring (compound 4a) resulted in high activity. nih.gov

Bulky Groups: The introduction of a bulky indole moiety (compound 4i) also led to potent activity, suggesting it fits well into a specific pocket of the target enzyme. nih.gov

Position of Substituents: The position of the substituent on the phenyl ring can significantly impact activity.

Inactive Groups: Conversely, compounds with certain groups, like the electron-withdrawing nitro group (compound 4e), showed diminished activity, indicating that this specific electronic and steric profile is not favorable for binding. nih.gov

Table 3: Structure-Activity Relationship of Substituted Phenylcarbamates

CompoundSubstituent on Phenyl RingBiological Activity (% Inhibition)SAR Interpretation
4a 4-Fluoro54.13Strong electron-withdrawing group enhances activity.
4i Indole moiety54.24Bulky, heterocyclic group is favorable for binding.
4e 4-Nitro39.02Electron-withdrawing nitro group leads to lower activity compared to fluoro group.
4c 4-tert-ButylModerateBulky alkyl group provides moderate activity.

Note: Data is based on findings reported in the literature. nih.gov

These empirical observations are often used to build Quantitative Structure-Activity Relationship (QSAR) models. QSAR attempts to mathematically correlate chemical structure with biological activity using statistical methods, which can then be used to predict the activity of new, unsynthesized compounds. researchgate.netnih.gov

Reaction Pathway and Mechanism Elucidation

Computational chemistry is also a powerful tool for elucidating reaction mechanisms, providing a detailed, step-by-step understanding of how chemical transformations occur. For tert-butyl (4-aminophenyl)carbamate, this includes its synthesis and subsequent reactions.

The synthesis of related tert-butyl phenylcarbamate derivatives often involves a multi-step process. A common pathway begins with the protection of an amine group in a starting material like 2-nitroaniline (B44862) using di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov This is followed by the reduction of the nitro group to an amine, yielding a key intermediate like tert-butyl (2-aminophenyl)carbamate. nih.gov Finally, this intermediate undergoes a coupling reaction with a carboxylic acid to form the final amide product. nih.gov

Computational studies can model each step of this pathway, calculating the activation energies of transition states and the energies of intermediates. This helps to understand why certain reaction conditions are necessary and can predict potential byproducts.

One of the most important reactions for forming carbamates is the Curtius rearrangement. acs.orgorganic-chemistry.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol (like tert-butanol) to form the carbamate. organic-chemistry.orgnih.gov

Table 4: Generalized Steps in the Curtius Rearrangement for Carbamate Synthesis

StepReactant(s)Reagent(s)IntermediateProduct
1 Carboxylic AcidSodium Azide, Di-tert-butyl dicarbonateAcyl Azide-
2 Acyl AzideHeat (Δ)Isocyanate-
3 Isocyanatetert-Butanol (B103910)-tert-Butyl Carbamate

Computational modeling of the Curtius rearrangement can reveal the intricate electronic rearrangements that occur during the migration of the R-group and the loss of nitrogen gas, confirming the concerted nature of the mechanism. Similarly, the Suzuki cross-coupling reaction, used to synthesize complex carbamate derivatives, has been optimized by understanding the reaction mechanism, including the role of the Boc protecting group in increasing solubility and influencing selectivity. mdpi.com

Industrial and Patent Landscape in Chemical Synthesis

Industrial Production Methods and Scalability

The industrial synthesis of tert-butyl (4-aminophenyl)carbamate is primarily focused on developing cost-effective, high-yield, and scalable processes that are suitable for large-scale production. The choice of synthetic route is critical, with considerations for reagent toxicity, reaction conditions, and purification efficiency.

Two principal synthetic pathways for this compound have been explored. google.com One common route begins with p-nitroaniline as the starting material. google.com An alternative pathway utilizes p-phenylenediamine (B122844). However, this second route is often hampered by harsh reaction conditions, the use of toxic reagents, and significant challenges in product purification, rendering it less suitable for industrial-scale manufacturing. google.com

The scalability of production is closely linked to the efficiency of purification. Chinese patent CN103288682B highlights the industrial challenges associated with purifying (4-aminophenyl) t-butyl carbamate (B1207046). google.com The patent proposes a simplified purification method designed to be low-cost and high-yield, thereby facilitating industrial production. google.com This indicates that while synthesis routes are established, the optimization of purification to obtain high-purity final product remains a key focus for achieving commercial scalability.

A common synthetic strategy involves the protection of an amino group as a tert-butoxycarbonyl (Boc) carbamate, followed by the reduction of a nitro group on the same aromatic ring. This approach is detailed in the synthesis of the related compound, tert-butyl (2-aminophenyl)carbamate, where the nitro-substituted precursor is reduced using ferric chloride (FeCl₃) and hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.gov Such methods, if adaptable to the 4-amino isomer, offer a potentially robust and scalable process.

Table 1: Overview of Industrial Production Considerations

Feature Description Source(s)
Starting Materials p-Nitroaniline is a commonly cited raw material. p-Phenylenediamine is an alternative but presents challenges. google.com
Key Challenges Harsh reaction conditions, use of toxic reagents, and difficulty in product purification can hinder industrial application. google.com
Scalability Focus Development of simple, low-cost, and high-yield purification methods is crucial for enabling large-scale industrial production. google.com
Common Strategy Protection of one amino group followed by modification (e.g., reduction of a nitro group) of another part of the molecule is a recurring synthetic theme. nih.gov

Patent Literature Analysis for Synthetic Routes and Applications

The patent landscape for this compound and its derivatives reveals its significance as a key intermediate in various fields, most notably in pharmaceuticals and materials science. Analysis of patent literature highlights innovative synthetic routes and a range of applications.

Synthetic Routes and Purification in Patents:

Purification Methods: Patent CN103288682B specifically addresses the purification of (4-aminophenyl) t-butyl carbamate. google.com It describes a method aimed at overcoming the difficulties of existing processes, proposing a technique that is simpler, more cost-effective, and provides a higher yield, making it suitable for industrial-level synthesis. google.com

Use of Protecting Groups: The tert-butoxycarbonyl (Boc) group is frequently used as a protecting group for an amino functionality to allow for selective reactions elsewhere on the molecule. In the synthesis of triarylamino derivatives for organic electronics, a Boc group was introduced to enhance the solubility of a bis(4-bromophenyl) amine intermediate, enabling a subsequent Suzuki cross-coupling reaction. mdpi.com The Boc group is later removed using trifluoroacetic acid. mdpi.com

Applications in Patent Literature:

Pharmaceutical Intermediates: A significant number of patents utilize this compound derivatives as building blocks for complex active pharmaceutical ingredients (APIs).

FAK Inhibitors: U.S. Patent US9012461B2 discloses the use of derivatives such as tert-butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate in the synthesis of Focal Adhesion Kinase (FAK) inhibitors, which are investigated for their potential in cancer therapy. google.com

Lacosamide Synthesis: While not a direct use of the title compound, Chinese patent CN102020589B demonstrates the utility of tert-butyl carbamate derivatives in synthesizing the anti-epileptic drug lacosamide, showcasing the broader importance of this class of compounds. google.com

Materials Science: The compound serves as a precursor for materials used in organic electronics. A study published by MDPI describes the synthesis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, which is a precursor to a donor block for materials used in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). mdpi.com

Agrochemicals: Related structures, such as 4-amino-N-tert-butyl-4,5-dihydro-3-isopropyl-5-oxo-1,2,4-1H-triazole-1-carboxamide, are patented for their use as herbicides, indicating the potential for tert-butyl carbamate derivatives in the agrochemical sector. justia.com

Table 2: Summary of Patent Literature for this compound and Derivatives

Patent/Publication Focus Key Finding/Application Source(s)
CN103288682B Purification Describes a simple, low-cost, high-yield purification method suitable for industrial production. google.com
US9012461B2 Application Used as an intermediate in the synthesis of FAK inhibitors for potential cancer treatment. google.com
MDPI (Molecules) Application Precursor for synthesizing donor blocks for organic electronic materials like OLEDs and OFETs. mdpi.com
CN102020589B Application (Related Compound) Demonstrates the role of tert-butyl carbamate derivatives in synthesizing the drug lacosamide. google.com
Justia Patents (UPL Limited) Application (Related Compound) Describes a triazole-carboxamide derivative for use as a herbicide. justia.com

Emerging Research Areas and Future Perspectives

Novel Catalytic Applications

While not typically a catalyst itself, tert-Butyl (4-aminophenyl)carbamate serves as a critical precursor in the synthesis of sophisticated ligands and metal complexes for catalysis. The presence of two distinct amino groups allows for its incorporation into larger molecular frameworks that can coordinate with metal centers.

Researchers are exploring its use in creating custom-designed ligands for various catalytic reactions. For instance, the free amine can be derivatized to introduce phosphine (B1218219) or other coordinating groups. Subsequent removal of the Boc protecting group reveals a second reactive site, enabling the ligand to be anchored to a support or to form bimetallic catalysts. This dual functionality is instrumental in developing catalysts for reactions like cross-coupling, where the electronic and steric properties of the ligand are crucial for efficiency and selectivity. The ortho-isomer, tert-butyl (2-aminophenyl)carbamate, has been noted for its utility as a redox-active ligand precursor researchgate.net.

Exploration of Bio-conjugation Strategies

In the field of medicinal chemistry and chemical biology, the ability to link different molecular entities—a process known as bioconjugation—is paramount. This compound is emerging as a valuable linker molecule. Its structure is well-suited for connecting biomolecules, such as peptides or antibodies, to therapeutic agents or diagnostic probes.

The free amine can readily react with activated carboxylic acids or other electrophiles on a target molecule. After this initial conjugation, the Boc group can be removed under mild acidic conditions to expose the second amine broadpharm.com. This newly liberated amine is then available for reaction with another molecule, creating a stable, well-defined bridge. This strategy is particularly relevant in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over the linker chemistry is essential for therapeutic success. Analogous structures, such as tert-Butyl (10-aminodecyl)carbamate, are explicitly used as PROTAC linkers, highlighting the utility of the terminal amine and Boc-protected amine combination for these applications broadpharm.com.

Development of Advanced Functional Materials

The unique structure of this compound makes it an ideal monomer for the synthesis of advanced functional polymers and materials. Its ability to undergo polymerization at the free amine group, while the protected amine remains inert, allows for the creation of polymers with pendant reactive groups.

Key applications in materials science include:

Conducting Polymers: The ortho-isomer of phenylenediamine is a known building block for creating conducting polymers researchgate.net. Similarly, the para-isomer, after deprotection, yields a p-phenylenediamine (B122844) moiety that can be polymerized to form materials with interesting electronic properties for use in sensors, organic electronics, and anti-corrosion coatings.

Polyurethanes and Polyimides: The compound serves as a precursor to diamines used in the synthesis of high-performance polymers like polyurethanes and polyimides echemi.com. These materials are known for their thermal stability and mechanical strength.

Dendrimers: Dendrimers are highly branched, tree-like macromolecules with a precise structure. This compound can be used as a core or branching unit in the stepwise synthesis of dendrimers chemrxiv.org. The resulting structures have applications in drug delivery, catalysis, and nanoscale electronics.

Table 1: Applications in Functional Material Synthesis

Material Type Role of this compound Potential Application
Conducting Polymers Monomer precursor Organic electronics, sensors researchgate.net
Polyurethanes Diamine precursor High-performance coatings, foams echemi.com

Integration into Automated Synthesis and High-Throughput Screening

Modern drug discovery and materials science heavily rely on automated synthesis and high-throughput screening (HTS) to rapidly generate and evaluate large libraries of compounds sigmaaldrich.comenamine.net. This compound is an excellent building block for these platforms due to its bench stability and the orthogonal nature of its two amine functionalities.

The Boc protecting group is stable to many reaction conditions, yet it can be removed cleanly and efficiently when desired. This "on-off" capability is a cornerstone of combinatorial chemistry and automated synthesis. By incorporating this compound into an automated workflow, chemists can systematically create diverse libraries of molecules. For example, the free amine can be acylated with a variety of carboxylic acids, and then the Boc group can be removed and the newly exposed amine can be reacted with another set of building blocks. This process, when automated, can generate thousands of unique compounds for biological screening or materials testing in a fraction of the time required by traditional methods enamine.netnih.gov.

Theoretical and Mechanistic Advancements

A deeper understanding of the fundamental properties of this compound, such as its solid-state structure and reactivity, is crucial for optimizing its use. Recent research has focused on the crystallographic properties of its isomers, providing insights into molecular conformation and intermolecular interactions.

For example, a 2024 study on the related compound, tert-butyl (2-aminophenyl)carbamate, identified a new polymorph researchgate.net. The study revealed that differences in hydrogen bonding networks and π-H interactions led to significant variations in crystal packing and the presence of two crystallographically-independent molecules in the asymmetric unit researchgate.net. Such fundamental studies are critical because the solid-state structure can influence a compound's solubility, stability, and reactivity. Understanding the polymorphism of these building blocks allows for better control over reaction outcomes and the properties of the resulting materials. These insights into the ortho-isomer encourage similar detailed structural investigations of the para-isomer to fully harness its potential in synthetic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.